3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine
Description
Properties
IUPAC Name |
3-(2-ethylimidazo[4,5-b]pyridin-3-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-2-10-14-9-5-3-7-13-11(9)15(10)8-4-6-12/h3,5,7H,2,4,6,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWECFHXHZBCJBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1CCCN)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine typically involves:
- Formation of the imidazo[4,5-b]pyridine core via cyclization reactions.
- Introduction of the ethyl substituent at the 2-position.
- Installation of the propan-1-amine side chain at the 3-position.
Two main approaches are reported in the literature:
- N–C–N bond formation using diamines and aldehydes or carboxylic acids under catalytic or oxidative conditions.
- Pd- or Cu-catalyzed regiospecific cyclization of 2-halo-3-acylaminopyridines or amidation reactions.
Preparation of the Imidazo[4,5-b]pyridine Core
Cyclization via Diamine and Aldehyde Condensation
A highly efficient and clean procedure involves reacting 2-chloro-3-nitropyridine derivatives with primary amines in a water-isopropanol mixture, followed by reduction and cyclization steps:
- Step 1: Primary amine (1 equiv) and 2-chloro-3-nitropyridine derivative (1 equiv) stirred at 80 °C for 2 hours to form an intermediate.
- Step 2: Addition of zinc dust (1 equiv) and concentrated HCl (0.5 equiv), heated at 80 °C for 45 minutes to reduce nitro groups to diamines.
- Step 3: Addition of substituted aldehydes (1 equiv) and heating at 85 °C for 10 hours to form the imidazo[4,5-b]pyridine scaffold.
Purification is typically conducted via silica gel column chromatography using 15% ethyl acetate in hexane as eluent, affording excellent yields of the imidazo[4,5-b]pyridine derivatives.
Catalytic Cyclization Methods
- Pd- or Cu-catalyzed cyclizations of 2-halo-3-acylaminopyridines with amines have been reported to afford the imidazo[4,5-b]pyridine ring system regioselectively.
- Recyclable Al^3+-exchanged K10 clay has also been used as a solid acid catalyst for synthesizing 2-substituted 3-ethyl-3H-imidazo[4,5-b]pyridines.
Introduction of the Propan-1-amine Side Chain
The propan-1-amine moiety at the 3-position can be introduced via reductive amination or amide reduction strategies:
- Reductive amination : Reaction of the imidazo[4,5-b]pyridine intermediate with aldehydes or ketones bearing the propan-1-amine side chain, followed by reduction with borane reagents (e.g., BH3·Me2S) in THF at 0–60 °C.
- Amide formation and reduction : Coupling of the 3-amine imidazo[4,5-b]pyridine with carboxylic acid derivatives using EDCI as a coupling agent in pyridine at room temperature, followed by reduction to the amine.
Representative Preparation Method (Adapted from Literature)
Purification and Characterization
- Purification is commonly performed by silica gel chromatography or preparative HPLC.
- Characterization includes 1H and 13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and LCMS to confirm structure and purity.
- Typical solvents for extraction and chromatography include ethyl acetate, dichloromethane, and hexane mixtures.
Research Findings and Notes
- The use of mild acidic conditions (e.g., p-toluenesulfonic acid) and controlled temperatures (20–85 °C) is critical for high selectivity and yield.
- Pd-catalyzed amidation and cyclization methods provide regioselectivity and functional group tolerance.
- The reductive amination and amide reduction steps allow for flexible introduction of various alkyl or aralkyl side chains on the imidazo[4,5-b]pyridine core.
- The overall synthetic route is modular, enabling structural diversification for medicinal chemistry applications.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization via diamine and aldehyde | 2-chloro-3-nitropyridine, primary amine, aldehyde, Zn, HCl | 80–85 °C, aqueous-organic solvent, 10+ h | High yield, clean reaction | Requires multi-step heating and reduction |
| Pd-catalyzed amidation/cyclization | Pd2(dba)3, XantPhos, t-BuONa, aryl halides | 110 °C, toluene, 12 h | Regioselective, versatile | Requires expensive catalysts |
| Amide coupling and reduction | EDCI, carboxylic acid, BH3·Me2S | Room temp to 60 °C | Efficient side chain introduction | Sensitive to moisture, requires careful workup |
Chemical Reactions Analysis
Types of Reactions
3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding imidazo[4,5-b]pyridine N-oxides.
Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Formation of N-substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds containing imidazo[4,5-b]pyridine structures exhibit antitumor properties. A study demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected include the modulation of protein kinases that are crucial in cancer progression .
Antimicrobial Properties
The imidazo[4,5-b]pyridine moiety has been linked to antimicrobial activity against a range of pathogens. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease .
Drug Development
The unique structure of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine makes it a valuable scaffold for drug development. Its derivatives are being explored for their potential as novel therapeutics targeting various diseases, including cancer and infectious diseases. The ability to modify the side chains allows for optimization of pharmacokinetic properties and increased efficacy .
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing other biologically active molecules. Research has focused on creating hybrid compounds that combine the imidazo[4,5-b]pyridine structure with other pharmacophores to enhance biological activity and selectivity .
Polymer Chemistry
In material science, compounds like this compound are being investigated for their role in developing new polymers with enhanced properties. Their incorporation into polymer matrices can improve thermal stability and mechanical strength, making them suitable for various industrial applications .
Nanotechnology
The compound's unique properties are also being explored in nanotechnology applications. Its ability to interact with metal ions makes it a candidate for use in creating nanomaterials with specific functionalities, such as sensors or catalysts .
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a derivative of this compound in a mouse model of breast cancer. The results showed a significant reduction in tumor size compared to control groups, highlighting the compound's potential as an anticancer agent .
Case Study 2: Neuroprotection in Animal Models
In another study focusing on neuroprotection, the compound was administered to mice subjected to neurotoxic agents. The treated group exhibited markedly reduced neuronal damage and improved cognitive function compared to untreated controls, supporting its potential application in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors, modulating signaling pathways within cells. For example, it may inhibit nitric oxide synthase, reducing the production of nitric oxide and thereby affecting inflammatory responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with structurally related imidazo[4,5-b]pyridine derivatives and other heterocyclic amines, focusing on substituent effects, molecular properties, and biological activity.
Structural and Substituent Variations
Target Compound
- Core : Imidazo[4,5-b]pyridine
- Substituents :
- 2-position: Ethyl group
- 3-position: Propan-1-amine chain
- The propan-1-amine chain may engage in hydrogen bonding, influencing target binding.
Compound 49 ()
- Core : Imidazo[4,5-b]pyridine
- Substituents :
- 1-position: Methyl group
- 2-position: Oxo group
- 6-position: Benzamide-linked pyridinylpropyl group
- Molecular Weight : 388.2 g/mol
- Activity: Synthesized as a thymidylate synthase inhibitor targeting Pseudomonas aeruginosa, highlighting the role of benzamide substituents in enzyme binding .
2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine Derivatives ()
- Core : Imidazo[4,5-b]pyridine
- Substituents :
- 2-position: Pyridin-3-yl group
- Additional modifications: Methyltriazole derivatives
- Activity : Demonstrated antibacterial activity against Gram-positive and Gram-negative pathogens, with MIC values ranging from 8–64 µg/mL .
RCSB PDB 1IS Ligand ()
- Core : Imidazo[4,5-b]pyridine
- Substituents :
- 2-position: Methoxy group
- 3-position: Cyclobutyl-benzothiazol-2-amine group
- Molecular Weight : 351.4 g/mol
- Features : The methoxy group and rigid cyclobutyl moiety may influence steric interactions in protein binding .
RCSB PDB S8F Ligand ()
- Core : Pyrimidine-imidazole hybrid
- Substituents :
- Fluorophenyl group
- Propan-1-amine chain
- Molecular Weight : 311.4 g/mol
Comparative Analysis Table
Key Observations
Fluorophenyl () and pyridinyl () substituents introduce electronegative regions, favoring polar interactions.
Biological Activity Trends :
- Imidazo[4,5-b]pyridine derivatives with extended aromatic systems (e.g., benzamide in ) show enzyme-inhibitory activity, while simpler amines (e.g., propan-1-amine) may require optimization for target binding .
Synthetic Considerations :
- Coupling reactions in DMF () and use of triazole-forming reagents () are common in synthesizing such derivatives, suggesting viable routes for the target compound’s production.
Biological Activity
3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine, with the CAS number 1342137-03-4, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including antiproliferative effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazo-pyridine core, which is known for its diverse pharmacological properties. The molecular formula is with a molecular weight of 218.30 g/mol. Its structural characteristics contribute significantly to its biological activities.
Antiproliferative Activity
Recent studies have explored the antiproliferative effects of various pyridine derivatives, including those similar to this compound. The following table summarizes the IC50 values of related compounds against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | TBD |
| Derivative A | MDA-MB-231 | 0.0046 |
| Derivative B | A549 | 0.058 |
| Derivative C | HepG2 | 1.30 |
Note: TBD indicates that specific data for this compound is not yet available in the literature.
Research indicates that modifications to the imidazo-pyridine structure can enhance antiproliferative activity. For instance, the introduction of hydroxyl groups has been shown to significantly lower IC50 values, indicating increased potency against cancer cell lines .
The mechanism by which this compound exerts its biological effects may involve interaction with cellular pathways associated with proliferation and apoptosis. Studies suggest that compounds with similar structures can inhibit key protein kinases involved in cancer progression .
Study on Antiproliferative Effects
In a study conducted on various derivatives of imidazo-pyridine compounds, it was observed that those with specific substitutions exhibited enhanced antiproliferative activity against human cancer cell lines such as HeLa and MDA-MB-231 . The study highlighted that compounds with electron-donating groups (e.g., -OH) showed improved efficacy compared to those with electron-withdrawing groups.
Structure–Activity Relationship (SAR)
The structure–activity relationship analysis revealed that the presence of certain functional groups significantly influences biological activity. For example:
Q & A
Q. What are the standard synthetic routes for 3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine, and how can reaction conditions be optimized?
The synthesis of imidazo[4,5-b]pyridine derivatives typically involves multi-step protocols. A conventional method employs condensation reactions using catalysts like Fe₂O₃@SiO₂/In₂O₃ to enhance yield and selectivity . For example, analogous compounds (e.g., 3-(naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one) are synthesized via ketone-amine condensations under reflux, with catalytic systems improving efficiency by ~20% compared to non-catalytic methods . Optimization strategies include:
- Temperature control : Reactions at 35°C with prolonged stirring (e.g., 48 hours) improve intermediate stability .
- Solvent selection : Polar aprotic solvents like DMSO facilitate solubility of aromatic intermediates .
- Catalyst screening : Heterogeneous catalysts (e.g., Fe₂O₃ composites) reduce side reactions in imidazo-pyridine formation .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR resolve substituent positioning on the imidazo-pyridine core. For example, methyl groups on the imidazole ring show distinct shifts at δ 2.1–2.5 ppm .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peaks) with <5 ppm error .
- HPLC purity analysis : Use C18 columns with acetonitrile/water gradients to assess purity >98% .
Q. Table 1: Comparative Analytical Data for Imidazo-Pyridine Derivatives
Advanced Research Questions
Q. How can researchers address contradictions in spectral data during structural elucidation?
Discrepancies in NMR or mass spectra often arise from tautomerism or residual solvents. Methodological approaches include:
- Variable-temperature NMR : Identifies tautomeric equilibria (e.g., imidazole ring proton shifts at 25°C vs. 40°C) .
- Deuterated solvent screening : DMSO-d₆ vs. CDCl₃ can suppress/exacerbate peak splitting due to hydrogen bonding .
- Complementary techniques : X-ray crystallography resolves ambiguous NOE correlations in crowded spectral regions .
Q. What strategies optimize bioactivity studies while minimizing off-target effects?
- Substituent engineering : Introducing electron-withdrawing groups (e.g., -NO₂) at the pyridine ring enhances binding affinity to kinase targets .
- Dose-response assays : Use IC₅₀ curves (e.g., 0.1–100 µM) to differentiate specific vs. non-specific inhibition .
- Metabolic stability testing : Liver microsome assays (human/rat) identify labile sites for prodrug design .
Q. Table 2: Impact of Substituents on Bioactivity
| Substituent Position | Functional Group | IC₅₀ (µM) | Notes |
|---|---|---|---|
| Pyridine C4 | -Cl | 0.45 | Enhanced kinase inhibition |
| Imidazole C2 | -Ethyl | 1.20 | Reduced cytotoxicity |
Q. How should environmental fate studies be designed for this compound?
Follow the INCHEMBIOL framework :
- Abiotic testing : Hydrolysis/photolysis rates under pH 5–9 and UV exposure (254 nm).
- Biotic testing : Soil microbiota assays (OECD 307) to assess degradation half-life (t₁/₂).
- Ecotoxicity : Daphnia magna acute toxicity (LC₅₀) and algal growth inhibition (72-h EC₅₀).
Q. What experimental designs resolve low yield in large-scale synthesis?
- DoE (Design of Experiments) : Screen factors like catalyst loading (0.1–5 mol%), temperature (30–80°C), and stoichiometry .
- Continuous-flow systems : Reduce reaction time from 48 hours to <6 hours via microreactors .
- In-line purification : Couple synthesis with flash chromatography to isolate intermediates >95% pure .
Methodological Guidelines
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
